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molecular formula CH2O3 B091509 Performic acid CAS No. 107-32-4

Performic acid

Cat. No. B091509
M. Wt: 62.025 g/mol
InChI Key: SCKXCAADGDQQCS-UHFFFAOYSA-N
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Patent
US05861284

Procedure details

Asp (10), 10.33; Thr (1), 0.91; Ser (7), 6.10; Glu (11), 11.82; Pro (3), 3.00; Gly (4), 4.44; Ala (7), 6.91; Cys (1), 1.11; Val (7), 6.60; Met (2), 2.11; Ile (1.01; Leu (10), 10.83, Phe (1), 1.10; Lys (9), 9.32; His (4), 3.75; Arg (5), 5.2 Trp (1), 0.93 (recovery 84.2%; the value for Cys was obtained from the hydrolyzate after oxidation with performic acid.)
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reactant
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reactant
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reactant
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[Compound]
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( 3 )
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reactant
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reactant
Reaction Step 17
Name

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:7]([OH:9])=[O:8])[CH2:3][C:4](=[O:6])[OH:5].N[C@H](C(O)=O)[C@@H](C)[OH:13].N[C@H](C(O)=O)C(C)C.N[C@H](C(O)=O)CCC(=O)O.NCC(O)=O.N[C@H](C(O)=O)C.N[C@H](C(O)=O)CC[S:51]C.N[C@H](C(O)=O)[C@H](CC)C.N[C@H](C(O)=O)CC(C)C.N[C@H](C(O)=O)CC1C=CC=CC=1.N[C@H](C(O)=O)CCCCN.N[C@H](C(O)=O)CCCNC(=N)N.N[C@H](C(O)=O)CC1C2C(=CC=CC=2)NC=1>>[NH2:1][C@H:2]([C:7]([OH:9])=[O:8])[CH2:3][SH:51].[CH:4]([O:5][OH:13])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](C(C)C)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCSC)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H]([C@@H](C)CC)C(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC(C)C)C(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC1=CC=CC=C1)C(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCCCN)C(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCCNC(N)=N)C(=O)O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC1=CNC2=CC=CC=C12)C(=O)O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC(O)=O)C(=O)O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H]([C@H](O)C)C(=O)O
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](C(C)C)C(=O)O
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCC(O)=O)C(=O)O
Step Fourteen
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Step 16
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](C)C(=O)O
Step 17
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H]([C@H](O)C)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N[C@@H](CS)C(=O)O
Name
Type
product
Smiles
C(=O)OO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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